Product packaging for Mopyridone(Cat. No.:CAS No. 82822-14-8)

Mopyridone

Cat. No.: B1222985
CAS No.: 82822-14-8
M. Wt: 199.25 g/mol
InChI Key: ZSWVOFMSMUXCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mopyridone (UNII: C9893ZRM3K) is an organic compound with the molecular formula C9H17N3O2 and is identified by the systematic name 1-MORPHOLINOMETHYL-TETRAHYDRO-2(1H)-PYRIMIDINONE . Its structure suggests it may be a hybrid molecule incorporating features of pyridone and morpholine, which are both considered privileged scaffolds in medicinal chemistry . Privileged scaffolds are molecular frameworks known for their ability to provide high-affinity ligands for multiple biological targets, making them valuable starting points in drug discovery. Hypothetical Research Applications & Value: The specific biological activity and research applications of this compound are not detailed in the available literature and require further experimental confirmation. Based on its structural components, it holds potential research value in several areas. The pyridone moiety is found in compounds with a wide range of bioactivities, including antibacterial, antiviral, anti-inflammatory, and anti-fibrotic properties . The morpholine ring is a common feature in pharmaceuticals that often contributes to solubility and pharmacokinetic properties. Researchers might investigate this compound as a potential inhibitor of specific enzymes or signaling pathways. Its value to researchers lies in its use as a chemical tool or building block for exploring new therapeutic targets, particularly in programs targeting infectious diseases, oncology, or fibrotic disorders. The mechanism of action is currently uncharacterized and would be a primary focus of any investigative study using this compound. Handling & Compliance: This product is strictly for research use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3O2 B1222985 Mopyridone CAS No. 82822-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82822-14-8

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C9H17N3O2/c13-9-10-2-1-3-12(9)8-11-4-6-14-7-5-11/h1-8H2,(H,10,13)

InChI Key

ZSWVOFMSMUXCLY-UHFFFAOYSA-N

SMILES

C1CNC(=O)N(C1)CN2CCOCC2

Canonical SMILES

C1CNC(=O)N(C1)CN2CCOCC2

Synonyms

1-morpholinomethyl-tetrahydro-1(1H)-pyrimidinone
DD-13
mopyridone

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Mopyridone

Pioneering Synthetic Routes to Mopyridone

The foundational approaches to constructing the pyridone scaffold have been well-established for decades, providing the basis for more complex syntheses. One of the earliest and most straightforward methods involves the condensation of β-ketoesters with amines or ammonia (B1221849), followed by cyclization. This approach, while fundamental, offers a versatile entry point to a variety of substituted pyridones.

Another classic route is the Hantzsch pyridine (B92270) synthesis, which can be adapted to produce dihydropyridines that are subsequently oxidized to the corresponding pyridones. This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or an amine. While traditionally used for pyridine synthesis, modifications of this reaction have been instrumental in accessing the pyridone core structure.

Early syntheses often relied on harsh reaction conditions, such as high temperatures and strong acids or bases, and sometimes resulted in low yields and a lack of regioselectivity, particularly with unsymmetrical precursors. These pioneering methods, however, laid the critical groundwork for the development of more refined and efficient synthetic strategies.

Advanced Strategies for this compound Total Synthesis

Modern organic synthesis has introduced a plethora of advanced strategies for the total synthesis of complex pyridone-containing molecules. These methods often focus on efficiency, selectivity, and the ability to introduce diverse functionalities.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have become indispensable tools. These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on a pre-existing pyridone ring, enabling the synthesis of highly functionalized analogs. For instance, a palladium-catalyzed Suzuki coupling can be used to introduce various aryl or heteroaryl substituents at specific positions of the pyridone scaffold.

Another powerful approach is the use of cycloaddition reactions. The [4+2] cycloaddition (Diels-Alder reaction) of a suitable diene with a dienophile containing a nitrogen atom can be a highly effective method for constructing the six-membered ring of the pyridone. Similarly, [3+3] cycloaddition strategies have also been developed.

More recently, C-H activation has emerged as a highly atom-economical and efficient strategy. This method allows for the direct functionalization of carbon-hydrogen bonds on the pyridone ring, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

The table below summarizes some of the advanced synthetic strategies employed for pyridone synthesis.

Synthetic Strategy Key Features Typical Reagents/Catalysts Advantages
Transition Metal-Catalyzed Cross-CouplingFormation of C-C and C-X bondsPalladium, Copper, Nickel catalystsHigh functional group tolerance, high yields, regioselectivity
Cycloaddition ReactionsRing formation in a single stepHeat or Lewis acid catalystsHigh stereoselectivity, rapid increase in molecular complexity
C-H ActivationDirect functionalization of C-H bondsTransition metal catalysts (e.g., Rhodium, Ruthenium)High atom economy, reduced waste, fewer synthetic steps

Derivatization and Analog Synthesis of this compound Scaffolds

The derivatization of the pyridone scaffold is a crucial aspect of medicinal chemistry, as it allows for the fine-tuning of biological activity and pharmacokinetic properties. A wide range of analogs can be synthesized by modifying the core structure at various positions.

Common derivatization strategies include:

N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be readily alkylated or arylated to introduce a variety of substituents. This is often achieved using alkyl halides or aryl boronic acids under basic or metal-catalyzed conditions.

Substitution at Carbon Positions: The carbon atoms of the pyridone ring can be functionalized using a variety of reactions, including halogenation, nitration, and Friedel-Crafts reactions, followed by further modifications.

Functional Group Interconversion: Existing functional groups on the pyridone scaffold can be converted into other functionalities. For example, a carboxylic acid group can be converted to an amide, ester, or alcohol.

The structural modification of the this compound scaffold is a key strategy for enhancing its biological activity and selectivity. By systematically altering the substituents on the pyridone ring, chemists can probe the structure-activity relationship (SAR) and identify key interactions with biological targets.

For instance, the introduction of lipophilic groups can enhance membrane permeability and improve oral bioavailability. Conversely, the addition of polar groups can increase water solubility. The strategic placement of hydrogen bond donors and acceptors can lead to stronger and more specific interactions with a target protein.

The following table provides examples of structural modifications and their potential impact on biological activity.

Modification Rationale Potential Outcome
Introduction of a halogen atom (e.g., F, Cl, Br)Increase lipophilicity, block metabolic sitesEnhanced potency, improved metabolic stability
Addition of a hydroxyl or amino groupIntroduce hydrogen bonding interactionsIncreased target affinity and selectivity
Incorporation of a flexible alkyl chainOptimize binding pocket interactionsImproved potency
Introduction of a rigid aromatic ringConstrain conformation, pi-stacking interactionsEnhanced target binding

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large libraries of related compounds. mdpi.com This approach is particularly well-suited for the generation of this compound analogs, allowing for the exploration of a vast chemical space in a time-efficient manner.

In a typical combinatorial synthesis of this compound analogs, a common pyridone core is attached to a solid support. This solid-supported scaffold is then subjected to a series of reactions with a diverse set of building blocks. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away.

The "split-and-pool" strategy is a powerful combinatorial technique that allows for the creation of a large number of unique compounds. In this method, the solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process is repeated for several cycles, resulting in a library where each bead of the solid support carries a single, unique compound.

High-throughput screening methods are then used to identify the most active compounds within the library. The structure of the active compounds can be determined by various encoding techniques or by direct analysis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize the environmental impact of chemical processes. mdpi.comnih.govunibo.it The application of these principles to this compound synthesis can lead to more sustainable and cost-effective manufacturing processes. mdpi.com

Key green chemistry principles relevant to this compound synthesis include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical carbon dioxide. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste and improve efficiency.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: Using starting materials derived from renewable resources.

One example of a green approach to pyridone synthesis is the use of multicomponent reactions (MCRs). mdpi.com MCRs involve the combination of three or more starting materials in a single step to form a complex product, which reduces the number of synthetic steps, minimizes waste, and often proceeds in environmentally benign solvents. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.gov

Advanced Structural Elucidation and Conformational Analysis of Mopyridone

Spectroscopic Characterization Techniques Applied to Mopyridone

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the tetrahydro-2(1H)-pyrimidinone ring, the morpholine (B109124) ring, and the methylene (B1212753) bridge connecting them.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the cyclic urea (B33335) moiety. Other significant absorptions would include C-N stretching, C-O-C stretching of the morpholine ring, and C-H stretching vibrations.

Mass Spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. nih.gov High-resolution mass spectrometry would provide the exact molecular formula. The fragmentation pattern can offer valuable information about the stability of different parts of the molecule.

Spectroscopic Technique Expected Key Observations for this compound
¹H NMRSignals for morpholine, tetrahydro-pyrimidinone, and methylene bridge protons.
¹³C NMRResonances for carbonyl, methylene, and methine carbons.
Infrared (IR)Strong C=O stretch, C-N stretches, C-O-C stretch, C-H stretches.
Mass Spectrometry (MS)Molecular ion peak, fragmentation pattern showing loss of morpholine or other fragments.

X-ray Crystallography and Solid-State Conformation of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly available, the crystal structure of its parent compound, Tetrahydro-2(1H)-pyrimidinone, provides valuable insights into the likely conformation of the six-membered ring in the solid state.

The crystal structure of Tetrahydro-2(1H)-pyrimidinone reveals a non-planar conformation for the ring, which is a common feature for such saturated heterocyclic systems. The bond lengths and angles within the cyclic urea functionality are well-defined by this technique. For this compound, X-ray crystallography would definitively establish the conformation of the tetrahydro-pyrimidinone ring, the morpholine ring, and the relative orientation of the morpholinomethyl substituent. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for the stability of the crystal lattice. In studies of related pyridone derivatives, X-ray crystallography has been used to unambiguously identify productive drug-like interactions. oregonstate.edu

Computational Chemistry and Molecular Dynamics Simulations of this compound Conformations

Computational chemistry offers powerful tools to complement experimental data and to explore the conformational landscape of this compound in different environments.

Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry of this compound and to predict its spectroscopic properties. These calculations can help in the assignment of experimental NMR and IR spectra.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility in solution. mdpi.compdx.edu MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. For this compound, simulations could elucidate the rotational freedom around the single bonds connecting the different ring systems and help to understand how the molecule might adapt its shape to interact with biological targets. For instance, MD simulations have been used to analyze the binding mode of inhibitors to viral proteins, suggesting that such approaches could be valuable for understanding this compound's interactions as well. mdpi.com

Computational Method Information Gained for this compound
Quantum Mechanics (DFT)Optimized molecular geometry, predicted NMR and IR spectra, electronic properties.
Molecular Dynamics (MD)Conformational flexibility, solvent effects, potential energy landscapes, interaction dynamics.

Pharmacological Profile of Mopyridone in Preclinical Models

Elucidation of Mopyridone's Mechanism of Action at the Molecular Level

The antiviral activity of this compound is attributed to its interaction with key viral components, leading to the disruption of the viral life cycle. Studies at the molecular level have focused on identifying its specific targets and understanding the subsequent cellular consequences.

This compound's Interaction with Viral Structural Proteins (e.g., M1 protein)

The interaction between this compound and the influenza A virus M1 protein is characterized by the significant alterations observed in resistant viral strains. nih.gov In this compound-resistant mutants of the influenza A/Hong Kong/1/68 (H3N2) virus, notable changes were detected in the antigenic structure of the M1 protein at sites 1A, 2, and 3. nih.gov

Further characterization of these resistant mutants revealed differences in their virions compared to the this compound-sensitive wild-type strain. The resistant virions showed a lower buoyant density and an increased tendency to aggregate. mdpi.com Amino acid analysis of the M1 protein from the resistant mutant indicated a significantly lower content of asparagine, glutamine, and serine, and a higher content of histidine compared to the sensitive strain. mdpi.com These molecular changes appear to affect the protein-lipid interactions within the virion. mdpi.com When the M1 protein from the resistant mutant was incorporated into liposomes, it resulted in pleomorphic and gigantic forms that tended to aggregate, a phenomenon not observed with the M1 protein from the sensitive strain. mdpi.com

Table 1: Comparison of this compound-Sensitive (MCU-s) and -Resistant (MCU-r) Influenza A Virus (H3N2) Mutants

FeatureThis compound-Sensitive (MCU-s) Wild StrainThis compound-Resistant (MCU-r) Mutant
M1 Protein Antigenic Structure UnalteredSignificant changes at sites 1A, 2, and 3 nih.gov
Virion Buoyant Density HigherLower mdpi.com
Virion Aggregation Does not aggregateIncreased ability to aggregate mdpi.com
M1 Protein Amino Acid Content NormalLower asparagine, glutamine, and serine; higher histidine mdpi.com
M1 Protein in Liposomes Uniform liposomes, no aggregationPleomorphic, gigantic forms, tendency to aggregate mdpi.com

Cellular Signaling Pathway Perturbations by this compound

Detailed information regarding the specific cellular signaling pathways that are perturbed by this compound is not extensively documented in the available scientific literature. While the direct antiviral target has been identified as the M1 protein, the downstream effects on host cell signaling cascades remain an area for further investigation.

Preclinical Pharmacokinetics of this compound in Animal Models

The preclinical pharmacokinetic profile of this compound has been partially explored in animal models, providing initial data on its metabolic fate.

Absorption and Distribution Studies of this compound in Animal Models

While comprehensive quantitative data on the absorption and distribution of this compound are limited, toxicological studies have indicated that the compound exhibits low oral and intraperitoneal toxicity in mice and rats. nih.gov This suggests that this compound is absorbed into the systemic circulation following administration through these routes. However, specific parameters such as bioavailability, plasma concentration, and tissue distribution have not been fully elucidated.

Metabolic Pathways and Metabolite Identification of this compound

Studies in animal models suggest that this compound undergoes hepatic metabolism. In male rats, administration of this compound led to moderate changes in hepatic oxidase activity. nih.gov Specifically, there was an increase in amidopyrine N-demethylase and benzphetamine N-demethylase activity, while aniline (B41778) hydroxylase activity was slightly decreased. nih.gov These findings indicate the involvement of the cytochrome P-450 enzyme system in the biotransformation of this compound.

Further investigations in mice showed that this compound administration increased aniline hydroxylase activity and the content of cytochrome P-450. nih.gov The inducing effect of this compound on these enzymes was found to be similar to that of methylcholanthrene, suggesting a potential mechanism of metabolic activation. nih.gov It has been suggested that certain cytochrome P-450 isozymes may be involved in the biotransformation of this compound into more toxic metabolites. nih.gov However, the specific metabolic pathways and the chemical structures of the resulting metabolites have not yet been identified.

Table 2: Effects of this compound on Hepatic Enzymes in Animal Models

Animal ModelEnzymeEffect
Rats Amidopyrine N-demethylaseIncreased activity nih.gov
Benzphetamine N-demethylaseIncreased activity nih.gov
Aniline hydroxylaseSlightly diminished activity nih.gov
Mice Aniline hydroxylaseIncreased activity nih.gov
Cytochrome P-450Increased content nih.gov
Cytochrome P450 Metabolism of this compound

The metabolism of this compound has been investigated in preclinical models, with a particular focus on its interaction with the cytochrome P450 (CYP) enzyme system. In vivo studies in mice have demonstrated that this compound has an inducing effect on certain components of this system.

One key study found that administration of this compound to mice at a dose equivalent to one-tenth of its LD50 for five days resulted in a significant increase in aniline hydroxylase activity by 158% and a 43% increase in the total content of cytochrome P-450 in the liver's 10,000 x g supernatant. eur.nl This inducing effect was noted to be similar to that of methylcholanthrene, a known inducer of CYP1A family enzymes, and differed from the induction profile of phenobarbital (B1680315). eur.nl

The study also explored the combined effects of this compound and phenobarbital, a broad CYP inducer. The co-administration of these two compounds resulted in an additive inducing effect on aniline hydroxylase (390% increase) and cytochrome P-450 content (183% increase), without affecting the N-demethylase activities typically induced by phenobarbital. eur.nl This suggests that this compound and phenobarbital likely act through different induction mechanisms. eur.nl

Furthermore, the research suggested the involvement of specific cytochrome P-450 isozymes in the biotransformation of this compound into potentially more toxic products. This was inferred from the observation that induction of CYPs by methylcholanthrene and dexamethasone (B1670325) increased the acute oral toxicity of this compound in mice, whereas induction by phenobarbital did not have the same effect. eur.nl

Table 1: Effect of this compound on Cytochrome P450 System in Mice

ParameterChange with this compound Treatment
Aniline hydroxylase activity158% increase
Cytochrome P-450 content43% increase
Liver N-demethylase activityNo significant effect

Data sourced from Andreeva et al. (1993) eur.nl

Currently, there is a lack of publicly available data regarding the specific CYP isozymes responsible for this compound metabolism and its potential to act as a direct inhibitor of CYP enzymes, for which IC50 values would be determined.

Glucuronidation and Other Conjugation Pathways of this compound

Information regarding the specific glucuronidation and other conjugation pathways of this compound in preclinical models is not available in the reviewed scientific literature. Glucuronidation, a major phase II metabolic pathway, involves the conjugation of substances with glucuronic acid, rendering them more water-soluble and facilitating their excretion. wikipedia.orgresearchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgresearchgate.net Similarly, other conjugation pathways, such as sulfation and glutathione (B108866) conjugation, play a role in the detoxification and elimination of xenobiotics. However, no studies detailing the formation of this compound-glucuronide or other conjugates have been identified.

Excretion Routes of this compound and its Metabolites in Preclinical Species

Detailed preclinical studies characterizing the excretion routes of this compound and its metabolites, such as mass balance studies in species like rats to determine the extent of urinary and biliary excretion, are not currently available in the public domain. Such studies are crucial for understanding the complete disposition of a drug candidate and identifying the primary routes of elimination for both the parent compound and its metabolic products. bioivt.comresearchgate.net

Preclinical Pharmacodynamics of this compound

Dose-Response Relationships in In Vitro Cellular Systems

The in vitro antiviral activity of this compound has been evaluated against several strains of influenza virus in different cell culture systems. Studies have demonstrated that this compound inhibits the replication of influenza A viruses of the H3N2 and H2N2 subtypes, as well as influenza B viruses. xenotech.com The antiviral effect was observed in both Madin-Darby canine kidney (MDCK) cells and primary calf kidney (CK) cells, with a notably higher activity (ten times or more) in CK cells against A(H3N2) strains. xenotech.com In contrast, the activity of this compound against influenza A subtypes H1N1 and H7N7 was found to be significantly lower in these cell culture experiments. xenotech.com

The compound-susceptible period in the one-step growth cycle of the influenza virus was identified to be within the first four hours after virus adsorption. xenotech.com Importantly, at its effective antiviral concentrations, this compound did not show any significant impact on DNA, RNA, or protein synthesis in uninfected cells, suggesting a specific antiviral mechanism. xenotech.com

While these studies establish the dose-dependent antiviral activity of this compound in vitro, specific EC50 (half-maximal effective concentration) values from detailed dose-response curves are not explicitly reported in the available literature.

Table 2: In Vitro Antiviral Activity of this compound against Influenza Viruses

Virus SubtypeCell LineAntiviral Activity
Influenza A(H3N2)MDCK, CKHigh
Influenza A(H2N2)MDCK, CKHigh
Influenza BMDCK, CKHigh
Influenza A(H1N1)MDCK, CKLow
Influenza A(H7N7)MDCK, CKLow

Data based on findings from Manolova et al. (2001) xenotech.com

Pharmacodynamic Endpoints in Animal Models of Viral Infection

The in vivo efficacy of this compound has been demonstrated in mouse models of influenza virus infection. In mice infected with influenza A/Aichi/2/68 (H3N2), oral administration of this compound over a 5 to 8-day course at a daily dose of 37.5 mg/kg resulted in a high protective effect, with a protection index greater than 80%. xenotech.com This protective effect was observed even with high viral inocula (over 30 virus ID50 per mouse). xenotech.com The efficacy of this compound was comparable to that of rimantadine (B1662185) administered at its optimal effective dose of 20 mg/kg daily. The 50% effective dose (ED50) for this compound in this model was determined to be 18.7 mg/kg. xenotech.com

A significant protective effect was also observed in mice infected with influenza B/Lee/40, even at a very high challenge dose of 50 LD50. xenotech.com Interestingly, this compound showed a weak protective effect in mice infected with the A/Puerto Rico/8/34 (H1N1) strain, which was found to be resistant to the compound in in vitro experiments. xenotech.com

These studies establish key pharmacodynamic endpoints for this compound in animal models of influenza, including a significant protective effect leading to increased survival. However, more detailed pharmacodynamic markers, such as the reduction in lung viral titers or improvements in clinical scores (e.g., changes in body weight or activity levels), have not been extensively reported in the available literature.

Table 3: In Vivo Efficacy of this compound in Mouse Models of Influenza Infection

Virus StrainThis compound DoseProtective EffectED50
Influenza A/Aichi/2/68 (H3N2)37.5 mg/kg dailyHigh (PI > 80%)18.7 mg/kg
Influenza B/Lee/40Not specifiedSignificantNot determined
Influenza A/Puerto Rico/8/34 (H1N1)Not specifiedWeakNot determined

Data sourced from Manolova et al. (2001) xenotech.com

Structure Activity Relationship Sar Studies of Mopyridone and Its Analogs

Identification of Key Pharmacophoric Features of Mopyridone

Identifying the key pharmacophoric features of this compound involves determining the spatial arrangement of chemical functionalities necessary for its interaction with the target protein, the influenza virus M1 protein. unige.itnih.gov Pharmacophoric features can include hydrogen bond donors and acceptors, charged centers, and hydrophobic regions. researchgate.net While specific details on the precise pharmacophore of this compound based solely on the provided searches are limited, SAR studies in general aim to pinpoint these critical interaction points. nih.gov For instance, studies on other antiviral compounds or protein-ligand interactions highlight the importance of hydrogen bonding, ionic interactions, and hydrophobic contacts in molecular recognition and binding. researchgate.netnih.gov The morpholine (B109124) and the pyrimidinone rings, along with the methylene (B1212753) linker in this compound, likely contribute to its interaction with the M1 protein. uni.lu

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by developing mathematical models that correlate structural descriptors of a series of compounds with their biological activities. nih.govyoutube.comyoutube.com This allows for the prediction of the activity of new, untested compounds based on their structures. QSAR models can utilize various molecular descriptors, including physicochemical properties (e.g., lipophilicity, electronic properties), topological indices, and 3D structural parameters. youtube.com By applying QSAR techniques to this compound derivatives, researchers can gain a deeper understanding of how variations in specific structural features quantitatively impact antiviral potency. nih.gov This can guide the synthesis of new analogs with improved activity. QSAR modeling is a widely used computational approach in drug discovery to prioritize candidates and optimize chemical structures. youtube.comyoutube.comnih.gov

Impact of Substituent Effects on this compound's Antiviral Activity

The impact of substituent effects on the antiviral activity of this compound analogs is a key area of SAR studies. researchgate.netnih.govnih.gov By introducing different chemical groups (substituents) at various positions on the this compound core structure, researchers can observe how these changes affect the compound's ability to inhibit the influenza virus. Substituents can influence electronic properties, steric bulk, and lipophilicity, all of which can impact binding affinity to the target protein and cellular uptake. rsc.org For example, modifications to the morpholine ring or the pyrimidinone ring could lead to altered interactions with the M1 protein binding site, potentially increasing or decreasing antiviral potency. uni.lu While specific data tables detailing the effects of various substituents on this compound's antiviral activity were not extensively provided in the search results, the principle of examining substituent effects is central to SAR. Studies on other compound classes demonstrate how even subtle changes in substituents can significantly alter biological activity. nih.govmdpi.commdpi.com

Conformational Requirements for this compound-Target Interactions

Understanding the conformational requirements for this compound to effectively interact with its target, the M1 protein, is essential for rational drug design. bas.bg A molecule's conformation refers to its three-dimensional arrangement in space, which can change due to rotation around single bonds. The specific conformation that this compound adopts when binding to the M1 protein is likely the biologically active conformation. Studies using techniques such as X-ray crystallography or computational methods like molecular dynamics simulations can provide insights into the preferred binding conformation and the nature of the interactions (e.g., hydrogen bonds, Van der Waals forces) between this compound and the amino acid residues in the binding site. unige.itresearchgate.net This knowledge helps in designing rigid or semi-rigid analogs that pre-organize the molecule in the favorable conformation for binding, potentially leading to increased affinity and potency. bas.bg The flexibility of the methylene linker between the morpholine and pyrimidinone rings in this compound may allow it to adopt a conformation that optimally fits the M1 protein binding pocket. uni.lu

Preclinical Efficacy and Therapeutic Potential of Mopyridone

In Vitro Antiviral Efficacy Studies of Mopyridone in Cellular Assays

In vitro studies using cellular assays are fundamental in the initial assessment of an antiviral compound's potential. These experiments allow researchers to evaluate the direct effects of the compound on viral replication and virus-induced damage in controlled cell environments.

Inhibition of Viral Replication and Cytopathic Effect by this compound

This compound has demonstrated the ability to inhibit the replication of influenza viruses A and B in various cell culture systems, including Madin-Darby canine kidney (MDCK) cells and primary calf kidney (CK) cell cultures. actamicrobio.bg The inhibition of viral replication can be assessed through methods such as the cytopathic effect (CPE) inhibition assay. actamicrobio.bgcreative-diagnostics.com The CPE inhibition assay measures the ability of a compound to protect host cells from the damage or morphological changes typically caused by viral infection. creative-diagnostics.comresearchgate.net A reduction in CPE indicates that the compound is effectively suppressing viral replication and preserving cell viability. researchgate.net this compound showed high activity against influenza virus A, subtypes H3N2 and H2N2, and influenza virus B in CPE inhibition assays. actamicrobio.bg Notably, a clearly higher effect was observed in CK cells compared to MDCK cells when testing against A(H3N2) strains. actamicrobio.bg Another method to evaluate the inhibitory effects on viral replication is the virus yield reduction assay, which quantitatively measures the production of new infectious virus particles in the presence of the antiviral compound. creative-diagnostics.com

Breadth of Antiviral Spectrum of this compound (e.g., Influenza A and B, Rubella)

Studies have investigated the antiviral spectrum of this compound, revealing activity against several viruses. This compound has shown activity against various influenza A subtypes, including A(H3N2), A(H2N2), A(H1N1), and A(H7N7), as well as influenza B viruses. actamicrobio.bg The compound exhibited higher activity against influenza A(H3N2), A(H2N2), and B viruses compared to its effects against A(H1N1) and A(H7N7) subtypes. actamicrobio.bg Beyond influenza, this compound has also been shown to have an effect on Rubella virus replication in BHK21 cells. znaturforsch.com

The susceptibility of different influenza virus strains to this compound in cell culture (CPE inhibition assay) is summarized in the table below:

Virus StrainSubtypeCell CultureActivity Level
Influenza A/Aichi/2/68H3N2MDCKHigh
Influenza A/Aichi/2/68H3N2CKHigher
Influenza A/Hong Kong/1/68H3N2MDCKHigh
Influenza A/Hong Kong/1/68H3N2CKHigher
Influenza A/Victoria/102/72H3N2MDCKHigh
Influenza A/Victoria/102/72H3N2CKHigher
Influenza A/Bil/1/73H2N2MDCKHigh
Influenza A/Bil/1/73H2N2CKHigh
Influenza B/Lee/40BCKHigh
Influenza A/Puerto Rico/8/34H1N1MDCKLower
Influenza A/England/333/80H1N1MDCKLower
Influenza A/Chile/1/83H1N1MDCKLower
Influenza A/Taiwan/1/86H1N1MDCKLower
Influenza A/FPV/WeybridgeH7N7CKLower

Efficacy against Drug-Resistant Viral Strains

Investigating the efficacy of antiviral compounds against drug-resistant viral strains is crucial due to the emergence of resistance, as seen with other antiviral classes like adamantanes and neuraminidase inhibitors for influenza. actanaturae.rufrontiersin.orgnih.gov In vitro experiments with this compound included testing against the influenza virus A/Puerto Rico/8/34 (H1N1) strain, which was considered drug-resistant in analogy to rimantadine (B1662185). actamicrobio.bg this compound showed a distinctly lower effect against this strain compared to other influenza A subtypes and influenza B, and the strain could be qualified as slightly sensitive or resistant to this compound in vitro. actamicrobio.bg Research has also involved the characterization of a this compound-resistant mutant of influenza virus A (H3N2). livedna.net

In Vivo Antiviral Efficacy Studies of this compound in Animal Models

Animal models are indispensable tools in preclinical research to evaluate the efficacy of antiviral compounds in a more complex biological system, mimicking aspects of human infection and disease progression. creative-diagnostics.compreprints.orgpirbright.ac.uk Rodent models, particularly mice, are commonly used for influenza research due to practical advantages and the availability of research tools. mdpi.comnih.govnih.gov

Efficacy in Rodent Models of Influenza Virus Infection

This compound has demonstrated marked anti-influenza activity in experimental infections in white mice. actamicrobio.bg Studies involved infecting mice with influenza A(H3N2) and B viruses and evaluating the effect of this compound treatment. actamicrobio.bg These in vivo experiments complement the in vitro findings and provide insights into the compound's effectiveness in a living system. actamicrobio.bg The anti-influenza effect of this compound in mice infected with subtype A(H3N2) strains was found to be similar in range to that of rimantadine in both in vitro and in vivo experiments. actamicrobio.bg

Protective Effects and Survival Rates in Animal Models

In mouse models of influenza infection, this compound treatment has shown protective effects and influenced survival rates. This compound demonstrated a high protective effect in mice infected with influenza virus A/Aichi/2/68 (H3N2), even with massive virus inocula. actamicrobio.bg This protective effect was comparable to that of rimantadine. actamicrobio.bg A significant protection was also recorded in mice infected with influenza virus B/Lee/40, even at a high virus inoculation dose. actamicrobio.bg However, a borderline protective effect was observed in the case of infection with the influenza A/Puerto Rico/8/34 (H1N1) strain in mice. actamicrobio.bg The selectivity of this compound was significantly higher than that of rimantadine in the mouse model of influenza A(H3N2) infection, with a selectivity (therapeutic) ratio value of 426 recorded. actamicrobio.bg

The effect of this compound on survival rates in mice infected with influenza A and B viruses is illustrated in the table below:

Virus StrainTreatment GroupOutcome (Survival/Total)
Influenza A/Aichi/2/68 (H3N2)This compoundMarked Protection
Influenza A/Aichi/2/68 (H3N2)RimantadineComparable Protection
Influenza B/Lee/40This compoundSignificant Protection
Influenza A/Puerto Rico/8/34 (H1N1)This compoundBorderline Effect
ControlUntreatedLower Survival

Note: Specific survival percentages were not consistently provided across all experiments in the source, but the described protective effects indicate higher survival rates compared to control groups. actamicrobio.bg

Efficacy in Ex Vivo Tissue Preparations

Ex vivo tissue preparations represent a valuable intermediate step in preclinical research, bridging the gap between in vitro studies using isolated cells and in vivo investigations in living organisms. These models utilize tissues or organs removed from an animal, maintaining their structural and functional integrity for a limited period under controlled laboratory conditions nih.govadinstruments.com. This approach allows for the study of drug effects within a more complex biological environment than cell culture, while offering greater control over experimental parameters compared to in vivo models adinstruments.com. Isolated tissue baths, for instance, are commonly employed to assess the contractile function of muscle tissues in response to various stimuli or pharmacological agents nih.govadinstruments.com. Similarly, ex vivo models using epithelial tissues, such as nasal epithelial cells, can be used to evaluate the impact of compounds on tissue-specific functions and potentially predict in vivo responses nih.gov.

This compound, a tetrahydro-2(1H)-pyrimidinone derivative, has been characterized primarily for its potent antiviral activity, particularly against influenza viruses nacid.bgtandfonline.comactamicrobio.bgresearchgate.net. Research has indicated that this compound acts as an inhibitor of influenza virus replication nacid.bg. Its proposed mechanism involves altering the contact between the viral M1 protein and the lipid bilayer of the viral envelope, thereby disrupting viral morphogenesis and assembly tandfonline.com. Studies comparing this compound and rimantadine, another antiviral compound, in various models including in vitro cell cultures, have shown this compound to be less toxic and to possess higher selectivity actamicrobio.bg. Furthermore, synergistic antiviral effects have been observed when this compound is used in combination with other agents, such as rimantadine, against specific influenza strains in cell culture tandfonline.com. The efficacy of this compound against rimantadine-resistant influenza A(H3N2) virus mutants has also been demonstrated in vitro actamicrobio.bg.

Mechanistic Toxicology of Mopyridone in Preclinical Studies

Cellular Cytotoxicity Mechanisms of Mopyridone In Vitro

In vitro studies have been conducted to assess the cellular toxicity of this compound. Research comparing this compound to rimantadine (B1662185) in various cell cultures, including chicken embryo fibroblasts (CEF), Madin-Darby Canine Kidney (MDCK), and calf kidney (CK) cells, indicated that this compound exhibited lower toxicity than rimantadine in these systems. actamicrobio.bg Specifically, the compound's CGIC50 value (the concentration causing 50% reduction in cell growth or infectivity) was higher for this compound compared to rimantadine across the tested cell lines. actamicrobio.bg While these studies demonstrate an assessment of cellular toxicity, detailed mechanisms by which this compound exerts cytotoxicity at the cellular level in these in vitro models were not explicitly described in the available information.

Hepatic Drug Metabolism and Enzyme Induction by this compound in Animal Models

Studies in animal models, specifically mice and rats, have investigated the effects of this compound on hepatic drug metabolism and enzyme induction. This compound has been shown to induce certain liver enzymes.

In mice, administration of this compound (at 1/10th of the LD50 for 5 days) resulted in a significant increase in aniline (B41778) hydroxylase activity (by 158%) and cytochrome P-450 content (by 43%) in liver 10,000 x g supernatant. nih.gov However, it did not show a significant effect on liver N-demethylase activities, such as ethylmorphine N-demethylase, amidopyrine N-demethylase, and benzphetamine N-demethylase. nih.gov The enzyme-inducing effect of this compound in mice was observed to be similar to that of methylcholanthrene (MC) and different from that of phenobarbital (B1680315) (PB). nih.gov A combination of this compound and PB showed an additive inducing effect on aniline hydroxylase (by 390%) and cytochrome P-450 content (by 183%), without affecting the N-demethylases induced by PB. nih.gov This interaction pattern, similar to MC + PB interaction, suggested that this compound and PB might have different inducing mechanisms. nih.gov The involvement of certain cytochrome P-450 isozymes induced by MC and dexamethasone (B1670325) (DEX) in the biotransformation of this compound into potentially more toxic products has been suggested. nih.gov

In male rats, oral administration of this compound (37.5 mg/kg body weight) for 5 and 14 days showed a tendency towards shortening of hexobarbital (B1194168) sleeping time, indicative of altered hepatic metabolism. nih.gov Moderate changes in hepatic oxidase activity were observed on the 15th day, with the most pronounced effect on amidopyrine N-demethylase (increased by 37%) and a lesser effect on benzphetamine N-demethylase (increased by 17%). nih.gov Aniline hydroxylase activity was slightly diminished (by 18% and 16% after 5 and 14 days, respectively). nih.gov No significant changes were found in the content of cytochrome P-450, cytochrome b-5, and cytochrome C reductase after either 5 or 14 days of administration. nih.gov

The following table summarizes the observed effects on hepatic enzyme activity in animal models:

Enzyme ActivitySpeciesTreatment DurationObserved ChangeCitation
Aniline HydroxylaseMouse5 daysIncreased (158%) nih.gov
Cytochrome P-450 ContentMouse5 daysIncreased (43%) nih.gov
Ethylmorphine N-demethylaseMouse5 daysNo significant effect nih.gov
Amidopyrine N-demethylaseMouse5 daysNo significant effect nih.gov
Benzphetamine N-demethylaseMouse5 daysNo significant effect nih.gov
Amidopyrine N-demethylaseRat15 days (after 5 or 14 days treatment)Increased (37%) nih.gov
Benzphetamine N-demethylaseRat15 days (after 5 or 14 days treatment)Increased (17%) nih.gov
Aniline HydroxylaseRat5 and 14 daysSlightly diminished (18%, 16%) nih.gov
Cytochrome P-450 ContentRat5 and 14 daysNo significant change nih.gov
Cytochrome b-5 ContentRat5 and 14 daysNo significant change nih.gov
Cytochrome C ReductaseRat5 and 14 daysNo significant change nih.gov

These findings indicate that this compound can modulate hepatic drug-metabolizing enzymes in a species-specific manner, suggesting potential for altered metabolism of co-administered compounds.

Genotoxicity and Mutagenicity Assessments of this compound

Evaluation of genotoxicity and mutagenicity is a standard part of preclinical toxicology assessment to determine if a compound can cause damage to genetic material. While general methodologies for genotoxicity and mutagenicity testing, including in silico tools, in vitro assays like the Ames test and micronucleus test, and in vivo studies, are well-established multicase.comrootsanalysis.comaragen.comlhasalimited.orgcoresta.org, specific research findings detailing the genotoxicity or mutagenicity assessments conducted for this compound were not identified in the available search results.

Immunomodulatory Aspects and Potential Immunotoxicity of this compound

The potential of a compound to interact with and modulate the immune system is an important consideration in preclinical toxicology. While extensive details on this compound's immunotoxicity were not found, there is a mention of its potential immunomodulatory effect. actamicrobio.bg This effect was suggested as a possible explanation for certain observations related to this compound's activity. actamicrobio.bg Specifically, a slight stimulation of alveolar macrophages and thymocyte proliferation, as well as a small augmentation of antigen-binding cells, were noted as potential immunomodulatory aspects of this compound in personal communication referenced in one source. actamicrobio.bg Comprehensive mechanistic studies detailing the specific pathways or targets within the immune system affected by this compound were not available in the provided information.

Analytical Methodologies for Mopyridone Research

Spectrophotometric Methods for Mopyridone Analysis

Spectrophotometric methods involve measuring the absorption or transmission of light by a substance at specific wavelengths to determine its concentration. These methods are often relatively simple, cost-effective, and can be used for quantitative analysis if the analyte has a chromophore that absorbs light in the measurable range.

The search results mention spectrophotometric methods in the context of chemical analysis snk.sk and in a study where this compound was included, although the spectrophotometric assays (DPPH, ABTS, CUPRAC, FRAP) were used to measure antioxidant activity rather than quantify this compound itself. researchgate.net

Specific details regarding the application of spectrophotometric methods directly for the analysis or quantification of this compound were not found in the provided information.

Bioanalytical Method Validation for Preclinical Research Samples

Bioanalytical method validation is a critical process to ensure that a quantitative analytical method is reliable and suitable for its intended purpose, particularly in supporting preclinical and clinical studies. ijprajournal.comasianjpr.com Validation provides documented evidence that the method consistently produces accurate and reliable results for the quantification of analytes in biological samples. ijprajournal.com

Key validation parameters typically evaluated include selectivity, carryover, linearity, lower limit of quantification (LLOQ), accuracy, precision, matrix effect, extraction recovery, and stability. turkjps.org Regulatory guidelines, such as those from the FDA and the ICH M10 guideline, provide detailed recommendations for conducting bioanalytical method validation. ijprajournal.commedvalley.cn

Validation is essential for evaluating and interpreting data from pharmacokinetic and toxicokinetic studies, which are crucial for drug development and regulatory submissions. ijprajournal.comasianjpr.com For preclinical studies, specific validation considerations and requirements, such as incurred sample reanalysis (ISR), are outlined in guidelines like ICH M10. medvalley.cn

Mopyridone Interactions with Other Antiviral Agents and Chemical Entities

Synergistic and Antagonistic Interactions of Mopyridone with Other Antivirals In Vitro

In vitro studies have explored the potential for this compound to exhibit synergistic or antagonistic effects when combined with other antiviral compounds. Research has indicated a synergistic character in the combined effect of this compound and rimantadine (B1662185) against in vitro replication of rimantadine-resistant influenza A(H3N2) virus mutants. uni.lu This finding suggests that this compound, when used in combination with rimantadine, may offer enhanced efficacy, particularly against resistant viral strains, compared to either compound alone. uni.lu

While the study highlights a synergistic interaction with rimantadine, detailed data tables presenting a broad spectrum of synergistic or antagonistic interactions of this compound with other antiviral agents across various viral strains and concentrations were not extensively found in the consulted literature.

Mechanistic Basis of Drug-Drug Interactions Involving this compound's Metabolism

Drug-drug interactions can arise from various mechanisms, including alterations in drug metabolism. The metabolism of many drugs is primarily mediated by drug-metabolizing enzymes, notably the cytochrome P450 (CYP) system and phase II conjugating enzymes like UDP-glucuronosyltransferases (UGTs). Interactions can occur if one drug inhibits or induces the activity of enzymes responsible for the metabolism of another drug, leading to altered plasma concentrations and potential changes in efficacy or toxicity.

Modulation of Drug Metabolizing Enzymes by this compound in Combination Therapies

The ability of a compound to modulate the activity or expression of drug-metabolizing enzymes can significantly impact the pharmacokinetics of co-administered drugs in combination therapies. Enzyme induction, where a compound increases the activity or synthesis of an enzyme, can lead to increased metabolism and potentially reduced efficacy of co-administered drugs that are substrates of that enzyme. Conversely, enzyme inhibition can decrease the metabolism of co-administered drugs, potentially leading to increased exposure and a higher risk of adverse effects.

Research in mice indicated that this compound increased aniline (B41778) hydroxylase activity and cytochrome P-450 content in the liver. mims.com This suggests that this compound may have an enzyme-inducing effect on certain CYP isoforms. The inducing effect observed for this compound in this study was reported to be similar to that of methylcholanthrene (MC) and distinct from that of phenobarbital (B1680315) (PB). mims.com Furthermore, a combination of this compound and PB in mice resulted in an additive inducing effect on aniline hydroxylase activity and cytochrome P-450 content. mims.com The study also suggested that certain cytochrome P-450 isozymes, which were induced by MC and dexamethasone (B1670325) (DEX), might be involved in the biotransformation of this compound into potentially more toxic metabolites in mice. mims.com

Theoretical and Computational Aspects of Mopyridone

Quantum Chemical Calculations for Mopyridone Electronic Structure

Quantum chemical calculations are fundamental tools for exploring the electronic structure, properties, and reactivity of molecules. By solving the electronic Schrödinger equation, or approximations thereof, these calculations can predict various molecular characteristics, including optimized geometries, energies, charge distributions, dipole moments, and spectroscopic properties. youtube.comamazon.comyoutube.com

For this compound (C9H17N3O2), quantum chemical methods such as Density Functional Theory (DFT) or ab initio methods could be employed to determine its stable conformers and their relative energies. Analyzing the molecular orbitals (e.g., HOMO and LUMO) can provide insights into its potential reactivity and sites for electrophilic or nucleophilic attack. Charge distribution analysis, often represented through partial atomic charges or electrostatic potential maps, can reveal polar regions of the molecule important for interactions with biological environments or targets.

While specific quantum chemical calculations for this compound were not detailed in the reviewed literature, studies on related pyridone and pyrimidone structures highlight the utility of these methods in understanding the electronic factors influencing their behavior. The presence of nitrogen and oxygen heteroatoms within the this compound structure suggests that hydrogen bonding capacity and lone pair interactions would be significant features influencing its electronic landscape and potential interactions.

A hypothetical data table illustrating the types of data that could be obtained from quantum chemical calculations on this compound is shown below:

PropertyMethod (Example)Predicted ValueUnit
Optimized Ground State EnergyDFT (e.g., B3LYP)[Value]Hartree
Dipole MomentDFT (e.g., B3LYP)[Value]Debye
HOMO EnergyDFT (e.g., B3LYP)[Value]eV
LUMO EnergyDFT (e.g., B3LYP)[Value]eV
Selected Bond LengthsDFT (e.g., B3LYP)[Values]Å
Selected Bond AnglesDFT (e.g., B3LYP)[Values]Degrees
Partial Atomic ChargesVarious methods[Values]e

These computational outputs provide a theoretical foundation for understanding this compound's intrinsic properties before considering its interactions with other molecules.

Molecular Docking and Receptor Modeling for this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a receptor (e.g., a protein) and to estimate the strength of the resulting complex. researchgate.net Receptor modeling involves creating a structural representation of the biological target, often based on experimental data like X-ray crystallography or NMR spectroscopy, or through homology modeling.

This compound has been identified as an anti-influenza agent that targets the viral M1 protein. unige.itnih.govnacid.bg Studies have utilized molecular docking to investigate the interactions of this compound with its biological target. unige.it Molecular docking simulations aim to place this compound into the binding site of the M1 protein and score the resulting poses based on various algorithms that estimate binding affinity.

Research on related pyrimidone compounds and pyridone derivatives has also employed molecular docking to understand their interactions with protein targets, such as the SARS-CoV-2 3-chymotrypsin-like protease and cyclin-dependent kinase 2 (CDK2). researchgate.netnih.govscispace.com These studies demonstrate the application of docking to identify key interactions, such as hydrogen bonds, pi-cation interactions, and hydrophobic contacts, which govern the binding of ligands to their receptors. researchgate.netscispace.com

For this compound's interaction with the influenza M1 protein, molecular docking would predict how the molecule fits into the M1 binding site and which amino acid residues of the protein are involved in interactions. These interactions could include hydrogen bonds formed by the carbonyl group of the pyrimidinone ring or the nitrogen atoms, as well as hydrophobic interactions involving the morpholine (B109124) ring and other parts of the molecule. The consistency between molecular docking results and the identified M1 protein target for this compound has been noted in research. unige.it

Molecular dynamics simulations can complement docking studies by providing a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the binding site. nih.gov

A conceptual representation of potential interactions identified through molecular docking could be presented in a table:

This compound MoietyInteracting M1 Protein ResidueType of Interaction
Pyrimidinone Carbonyl[Specific Amino Acid]Hydrogen Bond
Pyrimidinone Nitrogen[Specific Amino Acid]Hydrogen Bond
Morpholine Ring[Specific Amino Acid]Hydrophobic, Pi-stacking (if applicable)
Linker Methylene (B1212753)[Specific Amino Acid]Hydrophobic

These computational approaches provide valuable insights into the molecular basis of this compound's interaction with its target, aiding in the understanding of its mechanism of action.

De Novo Design Principles Inspired by this compound Scaffolds

De novo design is a computational approach to drug discovery that involves designing novel molecular structures from scratch, often based on the characteristics of a binding site or the properties of known active compounds. mlsb.ionih.govnih.govplos.orgbiorxiv.org This differs from traditional library screening or structure-based drug design by generating entirely new molecular entities.

The this compound structure, with its tetrahydro-2(1H)-pyrimidinone core and morpholinomethyl substituent, can serve as a scaffold for de novo design efforts aimed at developing new compounds with similar or improved biological activity, particularly against targets like the influenza M1 protein or other related viral proteins. Scaffold-based design involves using a core structure (scaffold) and exploring different substituents or modifications to optimize properties like binding affinity, selectivity, and pharmacokinetic profiles.

While the provided search results did not detail specific de novo design principles inspired by the this compound scaffold itself, the general principles of de novo design are relevant. These principles often involve:

Defining the target binding site: Utilizing structural information from techniques like X-ray crystallography or cryo-EM of the target protein (e.g., influenza M1 protein).

Generating molecular fragments or building blocks: These can be simple chemical groups or more complex moieties.

Assembling fragments: Combining the generated fragments within the constraints of the binding site or based on desired molecular properties, often using computational algorithms.

Scoring and filtering generated molecules: Evaluating the synthesized molecules based on predicted binding affinity (using docking or other scoring functions), synthetic feasibility, and desired physicochemical properties.

Inspired by the this compound scaffold, de novo design could focus on:

Modifications to the tetrahydro-2(1H)-pyrimidinone ring: Exploring different substituents on the ring carbons or nitrogens to alter electronic properties, sterics, or hydrogen bonding capacity.

Variations of the morpholinomethyl substituent: Replacing the morpholine ring with other heterocyclic or acyclic groups, or modifying the linker length and composition.

Incorporating functional groups: Adding groups known to form favorable interactions with key residues in the target binding site, as identified through docking or fragment screening studies involving pyridone/pyrimidone derivatives. researchgate.netscispace.com

The FragLites study, which used halogenated fragments including 4-brothis compound to map protein binding sites, demonstrates how understanding fragment interactions can serve as start points for de novo design by linking or growing fragments to create higher-affinity ligands. researchgate.netscispace.com This fragment-based approach is closely related to de novo design principles that could be applied using the this compound scaffold or its constituent parts as inspiration.

Computational tools for de novo design often employ algorithms such as genetic algorithms, evolutionary algorithms, or deep learning models to explore chemical space and generate novel structures. mlsb.ionih.govnih.gov By incorporating the structural features and known interactions of this compound, these algorithms could be guided to generate libraries of novel compounds with a higher probability of possessing desired activity profiles.

The application of de novo design principles, potentially informed by the structural characteristics and biological activity of this compound, holds promise for the discovery of next-generation antiviral agents or compounds targeting other relevant biological pathways.

Future Directions and Emerging Research Avenues for Mopyridone

Exploration of Novel Therapeutic Indications for Mopyridone Beyond Antiviral Applications

The primary established application of this compound has been in its antiviral capacity, notably demonstrating a synergistic effect when combined with rimantadine (B1662185) against H3N2 virus in cell cultures diagnosisnet.com. However, ongoing and future research aims to investigate whether this compound possesses therapeutic potential in areas beyond viral infections. This could involve exploring its effects on other pathogens, its interaction with different biological targets, or its potential immunomodulatory properties. Identifying novel indications would broaden the clinical relevance of this compound and necessitate detailed studies into its mechanisms of action in these new contexts.

Development of Advanced Delivery Systems for this compound in Research Settings

Optimizing the delivery of therapeutic compounds is a critical aspect of pharmaceutical research. For this compound, the development of advanced delivery systems in research settings is a key future direction. This includes exploring innovative approaches such as nanoparticulate systems, liposomal formulations, or other vesicular systems that could enhance its bioavailability, target specific tissues or cells, and potentially reduce the required dosage nih.govgsconlinepress.com. Research in this area aligns with broader efforts in drug delivery science, which seeks to improve precision, reduce side effects, and enhance patient outcomes through novel technologies mdpi.com. Studies might investigate the encapsulation efficiency of this compound in different carriers, the release kinetics from these systems, and their behavior in relevant biological models.

Integration of this compound Research with Systems Biology Approaches

Integrating this compound research with systems biology approaches represents a promising avenue for gaining a more comprehensive understanding of its effects. Systems biology aims to unravel the complex network of interactions between genes, proteins, and metabolites within a biological system researchgate.net. By applying 'omics' technologies (such as transcriptomics, proteomics, and metabolomics) in conjunction with this compound studies, researchers can investigate how the compound influences global cellular processes and pathways nih.govnih.gov. This can provide insights into both its known antiviral mechanisms at a systems level and potentially reveal previously unknown interactions or effects relevant to novel therapeutic indications. Mathematical and computational modeling can be employed to integrate these diverse data sets and predict the behavior of biological systems in the presence of this compound researchgate.netnih.gov.

Q & A

Q. How can researchers ensure ethical compliance when sharing this compound-related data?

  • Methodological Guidance :
  • Anonymize patient-derived data using encryption or aggregation techniques.
  • Obtain informed consent for secondary data use and disclose conflicts of interest in publications .
  • Archive datasets in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.